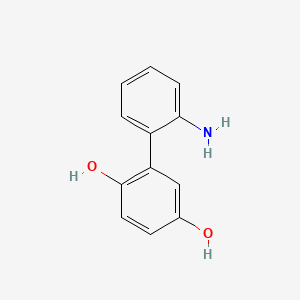

(邻氨基苯基)-氢醌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. 皮肤靶向和皮肤病学

- 皮肤应用的共药策略: (邻氨基苯基)-氢醌参与了共药的合成,如 4-羟基苯基 4-(氨甲基)环己烷羧酸酯 (HAC) 和 1,4-苯二酚双(氨甲基)环己烷羧酸酯 (BAC),改善了皮肤病学治疗中的皮肤吸收。这些化合物在治疗皮肤色素沉着方面显示出有希望的结果,而不会引起刺激 (Hsieh 等人,2013).

2. 化学工业

- 氢醌生产: 已经对从对氨基苯酚生产氢醌的连续水解技术进行了研究,该技术与 (邻氨基苯基)-氢醌密切相关。这种方法提供了诸如较低的设备成本和更高的生产率等优势,可能有利于工业过程 (孙成,2012).

3. 环境研究

- 酚类化合物降解: (邻氨基苯基)-氢醌在酚类化合物的降解中发挥作用,这是环境修复中的一个关键过程。涉及来自粘质沙雷氏菌 AB 90027 的酶的研究表明,某些酚类化合物,包括氢醌,被有效降解,有助于降低水处理过程中的化学需氧量 (COD) (姚等人,2006).

作用机制

Target of Action

(o-Aminophenyl)-hydroquinone, a derivative of hydroquinone, primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histones . This process leads to chromatin condensation and gene repression .

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of histones, altering the chromatin structure and affecting the expression of various genes at the transcription level . The compound’s interaction with HDAC3 has been shown to reduce inflammatory response through the toll-like pathway .

Biochemical Pathways

The inhibition of HDAC3 by (o-Aminophenyl)-hydroquinone affects several biochemical pathways. It has been shown to reduce apoptosis and neuroinflammation, and increase the expression of Akt, a protein kinase involved in cell survival pathways . Additionally, it has been suggested that the compound may be involved in the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

生化分析

Biochemical Properties

(o-Aminophenyl)-hydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit Histone Deacetylase 3 (HDAC3), a key enzyme involved in gene regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from exerting its function .

Cellular Effects

The effects of (o-Aminophenyl)-hydroquinone on cells are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For example, it has been shown to reduce inflammation and apoptosis in cells, likely through its inhibitory effect on HDAC3 .

Molecular Mechanism

At the molecular level, (o-Aminophenyl)-hydroquinone exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HDAC3, leading to increased levels of acetylated Histone 3, a marker of active gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (o-Aminophenyl)-hydroquinone can change over time. For instance, it has been shown to improve long-term neurological outcomes in animal models of stroke, suggesting that it may have long-term effects on cellular function .

Subcellular Localization

Given its known interactions with enzymes such as HDAC3, it is likely that it localizes to the nucleus where it can exert its effects on gene expression .

属性

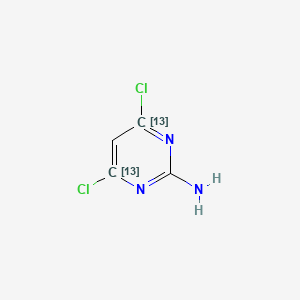

IUPAC Name |

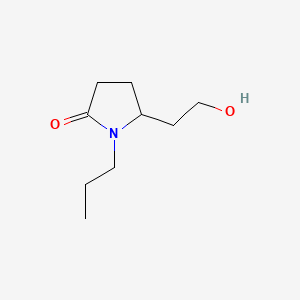

2-(2-aminophenyl)benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSQNDBCIKGZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)